molecular formula C10H17Br B2506793 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane CAS No. 2329305-79-3

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane

Cat. No.: B2506793
CAS No.: 2329305-79-3
M. Wt: 217.15
InChI Key: GJUYTIHTBVMVTO-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, making it an interesting scaffold in medicinal chemistry

Future Directions

The compound contributes significantly to advancements in various fields, including drug synthesis, material science, and organic chemistry. It is also used for pharmaceutical testing .

Preparation Methods

The synthesis of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available tribromoneopentyl alcohol.

    Formation of Spirocyclic Core: The key step involves the formation of the spirocyclic core through a hydroxide-facilitated alkylation reaction.

    Industrial Production: Industrial production methods focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUYTIHTBVMVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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